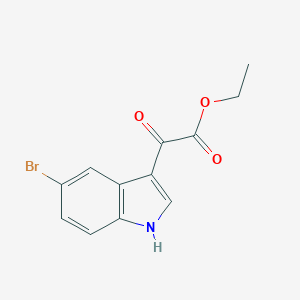

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

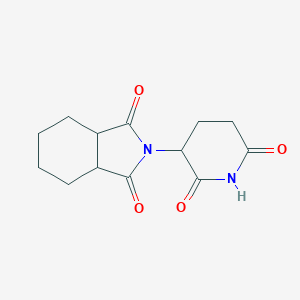

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a chemical compound that can be synthesized through various organic reactions involving indoles. Although the specific compound is not directly mentioned in the provided papers, similar compounds with indole moieties have been synthesized and characterized, indicating the potential methods and properties that could be associated with ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate.

Synthesis Analysis

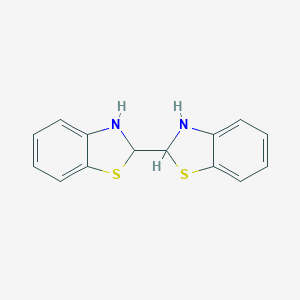

The synthesis of related indole-containing compounds typically involves the formation of C(sp(2))-C(sp(3)) bonds. For instance, the activation of ethyl bromofluoroacetate using visible light and Eosin Y catalysis has been reported to couple with indoles, leading to the synthesis of bisindolyl acetate derivatives . This suggests that a similar approach could be employed for the synthesis of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, potentially using a brominated indole as a starting material.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate has been elucidated using techniques such as NMR, IR, and mass spectral studies, and in some cases, confirmed by single crystal X-ray diffraction . These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Indole derivatives are known to participate in various chemical reactions. For example, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was prepared using an aza-alkylation/intramolecular Michael cascade reaction . This indicates that the bromo-indolyl moiety in ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate could also undergo similar nucleophilic substitution reactions, potentially leading to a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can be inferred from related compounds. For instance, the crystal structure of a similar compound exhibited several C–H···O intermolecular interactions, contributing to a three-dimensional architecture . The presence of bromine in the molecule would likely increase its molecular weight and could influence its reactivity due to the bromine's ability to participate in electrophilic substitution reactions.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of derivatives of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, demonstrating its utility as a precursor in chemical syntheses. For instance, studies have described the synthesis of compounds with potential antimicrobial activities through various chemical reactions, including condensation and microwave and ultrasound-assisted synthesis (Prasad, 2017; Ashok et al., 2015). These studies have identified the compound as a key intermediary in producing substituted hydrazides and ethanones with significant antimicrobial properties.

Antimicrobial Activity

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate derivatives have been evaluated for their antimicrobial activity, showcasing the compound's potential in medical and pharmaceutical research. The synthesis of novel compounds has led to the discovery of substances with effective antibacterial and antifungal properties (Nassiri & Milani, 2020; Luo et al., 2019). These findings support the compound's relevance in developing new antimicrobial agents.

Chemical Synthesis and Applications

The compound's chemical versatility is further highlighted in research focusing on its role in synthesizing various indole derivatives. Studies have demonstrated its use in creating structurally diverse molecules with potential applications in drug development and material science (Choi & Kim, 2017; Gioiello et al., 2011). These studies provide a foundation for the exploration of novel chemical entities.

Structural Analysis and Drug Design

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate derivatives have been subjects of structural analysis to understand their potential in drug design. Research involving X-ray analysis, spectral studies, and density functional theory (DFT) calculations has provided insights into the compound's molecular interactions and stability, underscoring its utility in the design of new pharmacological agents (Ahmed et al., 2016; Attaby et al., 2007). These studies contribute to our understanding of how such compounds can be optimized for therapeutic uses.

Mechanism of Action

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have high gastrointestinal absorption and could potentially permeate the blood-brain barrier . It is also predicted to be a non-substrate for P-glycoprotein, which could influence its distribution and elimination .

Result of Action

Similar compounds have been shown to exhibit antimicrobial, antioxidant, and anticorrosive properties

Action Environment

The action, efficacy, and stability of Ethyl 2-(5-Bromo-3-indolyl)-2-oxoacetate can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules or ions, and the temperature. For instance, the compound’s anticorrosive potential was assessed on mild steel subjected to an aggressive acidic environment .

properties

IUPAC Name |

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQBKBPIDKCCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376912 |

Source

|

| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17826-11-8 |

Source

|

| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)